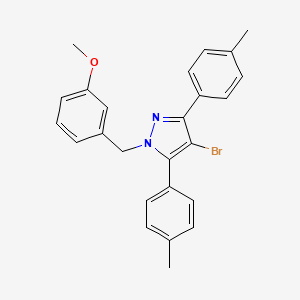![molecular formula C20H29NO5S B10933124 Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10933124.png)
Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylcarbonyl group, and diisopropyl ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl 5-[(phenylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Diisopropyl 5-[(benzylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H29NO5S |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
dipropan-2-yl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H29NO5S/c1-11(2)25-19(23)15-13(5)16(20(24)26-12(3)4)27-18(15)21-17(22)14-9-7-6-8-10-14/h11-12,14H,6-10H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
NVJSTFAASCAJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B10933047.png)
![ethyl 4-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10933054.png)

![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933063.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933067.png)

![2-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]acetohydrazide](/img/structure/B10933073.png)
![N-(4-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933077.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10933087.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933089.png)
![Dimethyl 2-({[2-(4-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B10933090.png)
![1-(4-{[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10933093.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10933107.png)
![3-chloro-N-cycloheptyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933111.png)
